1-(3,4-dimethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Description
This compound features a urea core (-NH-C(=O)-NH-) linked to two distinct moieties:
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-12-4-7-14(8-5-12)24-17(21-22-23-24)11-19-18(25)20-13-6-9-15(26-2)16(10-13)27-3/h4-10H,11H2,1-3H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHUCKDXVNVCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Urea and Thiourea Derivatives
- 1-(2,3-Dimethoxyphenyl)-3-{[1-(4-Methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (PubChem): Differs in the position of methoxy groups (2,3 vs. 3,4), which may alter steric and electronic interactions with targets. The 3,4-dimethoxy configuration in the target compound could enhance binding to enzymes requiring planar aromatic stacking .
- 1-[3-(4-Substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]thiourea derivatives (E-Journal of Chemistry, 2012): Replacing urea with thiourea (-NH-C(=S)-NH-) introduces sulfur, increasing lipophilicity and altering hydrogen-bonding strength. Thioureas often exhibit higher cytotoxicity but lower solubility compared to ureas .
Tetrazole-Modified Analogs
- 3-{[1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea (Product Index, 2019): Replaces 4-methylphenyl with 3,4-dimethylphenyl on the tetrazole and uses a 3-methoxyphenyl urea group.
- 1-[(3,4-Dimethoxyphenyl)[1-(2-phenylethyl)-1H-tetrazol-5-yl]methyl]-4-(prop-2-en-1-yl)piperazine (DNAJA1 study, 2022): Incorporates a piperazine-propenyl chain instead of urea, demonstrating that bulky substituents on the tetrazole can modulate binding to proteins like HSP40/JDP, as evidenced by docking scores (e.g., −51.382 kcal/mol) .
Triazole-Based Compounds
- Triazoles exhibit similar bioisosteric properties but differ in ring strain and hydrogen-bonding geometry, which may influence antimicrobial or antitumor activity .
Physicochemical Properties
Key Observations :
- Thiourea derivatives exhibit higher LogP values, suggesting improved membrane penetration but poorer solubility.
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